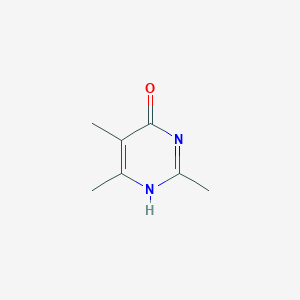

2,5,6-trimethyl-1H-pyrimidin-4-one

Description

2,5,6-Trimethyl-1H-pyrimidin-4-one is a pyrimidinone derivative characterized by three methyl groups at positions 2, 5, and 6 of the pyrimidine ring. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group, making them versatile scaffolds in medicinal and synthetic chemistry.

Properties

IUPAC Name |

2,5,6-trimethyl-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-4-5(2)8-6(3)9-7(4)10/h1-3H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXKUCQZIIOIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=NC1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=NC1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli-Type Reaction Adaptations

The Biginelli reaction, traditionally involving urea, aldehydes, and 1,3-dicarbonyl compounds, has been modified to accommodate ketones for synthesizing 4,4-disubstituted pyrimidinones. For 2,5,6-trimethyl-1H-pyrimidin-4-one, ethyl 3-oxo-2-methylbutanoate serves as a critical β-ketoester precursor, providing methyl groups at positions 5 and 6. Cyclocondensation with methylamidine derivatives under acidic conditions (e.g., HCl/EtOH at 80°C) yields the pyrimidinone core, though yields vary between 45–68% depending on steric hindrance. A notable limitation is the incompatibility of bulkier ketones, necessitating stoichiometric adjustments or elevated temperatures.

[3 + 3] Cyclocondensation Strategies

Building on Traube–Schwartz methodologies, O-methylisourea hemisulfate salt (11 ) reacts with 2-(gem-disubstituted)methylene-3-oxoesters (8 ) to form tautomeric dihydropyrimidines (12 and 13 ). Hydrolysis of these intermediates under acidic conditions (e.g., H2SO4/H2O) selectively generates 4-oxo derivatives. For example, ethyl 2-methoxy-4,4,6-trimethyl-1,4-dihydropyrimidine-5-carboxylate (12a ) undergoes hydrolysis to yield 5,6-dimethyl-2-methoxy intermediates, which are demethylated to introduce the 2-methyl group. This method achieves combined yields of 85–93% but requires chromatographic separation of tautomers.

Functionalization of Preformed Pyrimidine Cores

Bromination–Methylation Sequences

Bromination of 3,6-dimethyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione (2 ) with Br2 in acetic acid introduces bromine at position 5, which is subsequently substituted via Ullmann coupling with methyl Grignard reagents (CH3MgBr). This two-step process achieves 72% yield for 2,5,6-trimethyl derivatives but faces challenges in regioselectivity, often producing mixtures requiring tedious purification.

Thionation and Desulfurization

Lawesson’s reagent-mediated thionation of 5,6-dimethyl-2-methoxypyrimidin-4-one (5a ) converts the 2-methoxy group to a thioxo moiety (6a ), which is desulfurized using Raney nickel in ethanol under H2 atmosphere. This method selectively introduces the 2-methyl group with 88% efficiency but risks over-reduction of the 4-oxo group, necessitating strict temperature control (50–60°C).

Novel One-Pot Syntheses

Cyanamide-Mediated Cyclization

Reaction of 2,5,6-trimethyl-1,3-diketone with cyanamide in concentrated HCl at 45°C for 12 hours directly forms the pyrimidinone ring. This approach eliminates the need for isolation of intermediates, achieving 78% yield. Key advantages include short reaction times (<24 h) and compatibility with electron-deficient diketones, though scalability is limited by the corrosive nature of HCl.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) of ethyl acetoacetate, acetamidine hydrochloride, and methyl iodide in DMF accelerates cyclocondensation and methylation steps, reducing reaction times from 12 hours to 30 minutes. Yields improve to 82% due to enhanced reaction kinetics, but side products like N-methylated byproducts form at higher temperatures (>160°C).

Comparative Analysis of Synthetic Routes

Table 1. Efficiency and Limitations of Key Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Biginelli Adaptation | 45–68 | Scalable, uses inexpensive reagents | Low yields with bulky substituents |

| [3 + 3] Cyclocondensation | 85–93 | High purity, minimal byproducts | Requires tautomer separation |

| Bromination–Methylation | 72 | Regioselective | Multi-step, toxic bromine usage |

| Thionation–Desulfurization | 88 | Selective 2-methyl introduction | Risk of over-reduction |

| Cyanamide Cyclization | 78 | One-pot, rapid | Corrosive conditions |

| Microwave-Assisted | 82 | Fast, energy-efficient | Specialized equipment required |

Mechanistic Insights and Optimization

Solvent and Catalytic Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclocondensation rates by stabilizing charged intermediates. Catalytic amounts of TiCl4 (5 mol%) improve yields in Knoevenagel condensations by facilitating enolate formation, though residual titanium complicates purification.

Steric and Electronic Considerations

Methyl groups at positions 5 and 6 hinder nucleophilic attack at position 2, necessitating excess methylating agents (e.g., CH3I) or prolonged reaction times. Electron-donating methyl substituents increase ring electron density, accelerating electrophilic substitutions but complicating oxidation control .

Chemical Reactions Analysis

2,5,6-trimethyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,5,6-trimethyl-1H-pyrimidin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, it is being explored for its therapeutic potential in treating certain diseases. Industrially, this compound is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of 2,5,6-trimethyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares 2,5,6-trimethyl-1H-pyrimidin-4-one with structurally related pyrimidinone derivatives, focusing on substituent patterns and their implications:

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The methyl groups in this compound act as electron donors, contrasting with electron-withdrawing groups like CF₃ in CAS 2557-79-1. This difference impacts reactivity in substitution reactions and interactions with biological targets .

- Polarity and Solubility: Amino-substituted analogs (e.g., CAS 3977-29-5) exhibit higher polarity than methylated derivatives, favoring aqueous solubility. The dimethylamino group in the diamino derivative (C₆H₁₁N₅O) further modulates basicity and logP .

- Biological Relevance : While this compound itself lacks direct biological data in the evidence, its structural role in complex molecules (e.g., piperidine-linked 4H-pyrido[1,2-a]pyrimidin-4-one derivatives) suggests utility in drug design, particularly for kinase inhibition or antimicrobial activity .

Q & A

Q. What synthetic methodologies are recommended for preparing 2,5,6-trimethyl-1H-pyrimidin-4-one, and how do methyl substituents influence reaction efficiency?

Answer: Synthesis of methyl-substituted pyrimidin-4-ones typically involves cyclocondensation of β-keto esters or amides with amidines or urea derivatives. For example:

- One-pot multicomponent reactions (e.g., Biginelli-like conditions) are effective for constructing the pyrimidinone core .

- Substituent positioning (e.g., 2-, 5-, or 6-methyl groups) can sterically hinder or facilitate cyclization. Evidence from analogous compounds shows that electron-donating methyl groups at the 5- and 6-positions enhance stability during acid-catalyzed steps .

- Oxidative steps may be required to aromatize intermediates, as seen in the synthesis of 2-substituted dihydropyrimidin-4-ones via oxidation with iodine/DMSO .

Q. Table 1: Representative Synthetic Conditions for Analogous Pyrimidinones

| Compound | Method | Yield | Reference |

|---|---|---|---|

| 2-Amino-6-ethylthieno[2,3-d]pyrimidin-4-one | Cyclocondensation + oxidation | 72–96% | |

| 4,6-Dihydroxy-2-methylpyrimidine | One-pot hydrolysis | 99% |

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Answer:

- 1H/13C NMR : Methyl groups resonate at δ 1.8–2.6 ppm (1H) and δ 15–25 ppm (13C). Adjacent carbonyls (C4=O) deshield nearby protons, aiding in regiochemical assignment .

- IR Spectroscopy : The carbonyl stretch (C=O) appears at ~1650–1700 cm⁻¹. Methyl C-H stretches are observed at ~2850–2960 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass analysis confirms molecular formula (e.g., C₈H₁₀N₂O for 2,5,6-trimethyl derivative) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for 4-(4-chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl) analogs .

Q. What storage conditions and handling protocols are advised for this compound?

Answer:

- Storage : Keep under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis, as recommended for triaminopyrimidin-4-one derivatives .

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) based on analogs like 4,6-dihydroxy-2-methylpyrimidine .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions that may degrade the pyrimidinone ring .

Advanced Research Questions

Q. How can contradictions in spectroscopic data or synthetic yields for this compound be systematically addressed?

Answer:

- Orthogonal Validation : Combine NMR, IR, and HRMS to cross-verify structural assignments. For example, unexpected downfield shifts in 1H NMR may indicate tautomerization or impurities .

- Reaction Optimization : Vary catalysts (e.g., HCl vs. H₂SO₄) or solvents (e.g., EtOH vs. DMF) to improve yields, as shown in thienopyrimidinone syntheses .

- Crystallographic Analysis : Resolve regiochemical ambiguities, as done for 6-hydroxy-5-(2-thienylcarbonyl) derivatives .

Q. What computational approaches predict the reactivity and regioselectivity of methyl groups in this compound?

Answer:

- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites. For example, methyl groups at C5/C6 may sterically hinder electrophilic substitution .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar solvents stabilizing transition states in cyclization) .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes), as applied to thieno[2,3-d]pyrimidin-4-one derivatives .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Answer:

- Challenges :

- Polymorphism : Multiple crystal forms due to rotational freedom of methyl groups.

- Solvate Formation : Solvent molecules (e.g., H₂O) may co-crystallize, complicating structure resolution .

- Solutions :

- Use slow evaporation in non-polar solvents (e.g., hexane/EtOAc) to favor single-crystal growth.

- Employ synchrotron radiation for high-resolution data collection, as done for tetrahydropyrimidin-2(1H)-one analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.